2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine

Description

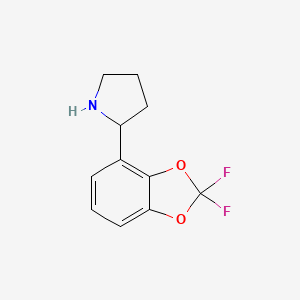

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine (CAS: 1212918-18-7) is a chiral pyrrolidine derivative with a 2,2-difluoro-1,3-benzodioxole substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₁F₂NO₂, with an average molecular mass of 227.210 g/mol and a single stereocenter in the (2S)-configuration . The compound’s structure combines a saturated five-membered amine ring (pyrrolidine) with a fluorinated benzodioxole moiety, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO2 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine |

InChI |

InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2 |

InChI Key |

WIZTWMGNTAHDEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F |

Origin of Product |

United States |

Biological Activity

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article provides an in-depth exploration of its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C11H12ClF2NO2

- Molecular Weight : 263.67 g/mol

- IUPAC Name : this compound; hydrochloride

- InChI Key : BWVHGZWQWVNASS-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with difluorobenzodioxole structures exhibit significant biological activity. Specifically, this compound has shown promise in several areas:

Pharmacological Effects

- Anti-diabetic Activity : Related compounds have demonstrated inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This suggests potential applications in diabetes management .

- Antimicrobial Properties : The compound's structure may contribute to its effectiveness against various pathogens. For example, related benzodioxole derivatives have shown antifungal and antibacterial activities .

- Anti-inflammatory Effects : Some studies indicate that derivatives of this compound can modulate inflammatory pathways, thus potentially serving as anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with glucose metabolism and inflammation.

- Receptor Modulation : It may interact with specific receptors that regulate various physiological responses, including pain and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(1,3-benzodioxol-4-yl)pyrrolidine | Lacks difluoro substitution | Reduced biological activity |

| 2-(2,2-difluoro-1,3-benzodioxol-4-yl)piperidine | Piperidine instead of pyrrolidine | Different reactivity profile |

| Spiro-pyrrolidinyl oxindoles | Complex multi-ring structure | Anti-cancer and anti-inflammatory properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of difluorobenzodioxole derivatives:

- Study on Enzyme Inhibition : A study demonstrated that related compounds exhibited potent inhibition against α-glucosidase and α-amylase enzymes. Molecular docking studies supported these findings by showing favorable binding interactions .

- In Vivo Studies : Animal models have shown promising results for anti-inflammatory effects when treated with derivatives similar to this compound. These studies suggest that the compound could be developed into a therapeutic agent for conditions involving chronic inflammation .

Scientific Research Applications

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a 2,2-difluoro-1,3-benzodioxole moiety. Its molecular formula is C11H11F2NO . The compound incorporates fluorine atoms and a dioxole ring, contributing to its unique chemical properties. It belongs to a class of derivatives with significant biological activity, especially in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the pyrrolidine ring from appropriate amine precursors. The difluorobenzodioxole moiety can be introduced through electrophilic aromatic substitution or nucleophilic addition reactions. The final product is often obtained through coupling reactions that link the pyrrolidine with the difluorobenzodioxole. These methods allow for the modification of substituents on the pyrrolidine ring to enhance biological activity or alter pharmacokinetic properties.

Potential Applications

Due to its unique structure and biological activity, this compound has potential applications in the following:

- Pharmaceutical agents due to their interaction with biological targets such as enzymes and receptors.

- Modulating biological pathways related to cancer and metabolic disorders.

- Inhibitors of certain enzymes or receptors involved in metabolic pathways.

- Effectiveness against targets like sodium-dependent glucose transporters, suggesting potential applications in diabetes management.

Related Compounds

Various compounds share structural characteristics but differ in their specific functional groups and resultant biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fludioxonil | Fludioxonil | A pyrrole derivative with fungicidal properties; widely used in agriculture. |

| 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole | Pyrrole | Exhibits strong interactions with biological targets; studied for its potential in treating diseases. |

| 4-(2,2-Difluorobenzo[1,3]dioxole) derivatives | Various structures | Known for their diverse biological activities including antimicrobial effects. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring acts as a nucleophilic center, enabling reactions with electrophiles. Example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) under mild conditions.

Table 1: Representative Alkylation Reactions

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | N-Methylated derivative | 85 | RT, DCM, 2h |

| PhCOCl | N-Benzoyl derivative | 78 | 0°C, THF, 1h |

Electrophilic Aromatic Substitution

The difluorobenzodioxole moiety participates in electrophilic reactions, though fluorine's electron-withdrawing effect directs substitution to specific positions:

-

Nitration : Occurs at the para position relative to the dioxole oxygen, yielding mono-nitro derivatives .

-

Sulfonation : Requires harsh conditions (fuming H₂SO₄, 100°C).

Key Mechanistic Insight : Fluorine atoms stabilize transition states via inductive effects, but steric hindrance from the dioxole ring limits reactivity at ortho positions .

Friedel-Crafts-Type Arylation

The compound undergoes Fe(OTf)₃-catalyzed coupling with electron-rich arenes (e.g., anisole, N-methylpyrrole) to form diarylmethanes. This proceeds via an Sₙ1-like mechanism involving a carbocation intermediate stabilized by the benzodioxole group .

Example Reaction :

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine + Anisole → Difluoromethylated diarylmethane

-

Catalyst : Fe(OTf)₃ (10 mol%)

-

Stereochemical Note : Partial inversion of configuration observed, suggesting intimate ion-pair intermediates .

Acid-Base Reactivity

The pyrrolidine nitrogen (pKₐ ~10.5) forms stable hydrochloride salts under acidic conditions . Protonation enhances solubility in polar solvents (e.g., water, methanol) .

Table 2: Salt Formation Data

| Acid | Salt | Melting Point (°C) | Solubility |

|---|---|---|---|

| HCl | Hydrochloride | 215–217 | Soluble in H₂O, EtOH |

| H₂SO₄ | Sulfate | 198–200 | Partially soluble in MeOH |

Oxidation and Reduction

-

Oxidation : Pyrrolidine oxidizes to pyrrolidone using KMnO₄/H₂O (yield: 70%).

-

Reduction : Benzodioxole ring resists hydrogenolysis (Pd/C, H₂), but fluorine atoms can be replaced under radical conditions (e.g., Bu₃SnH) .

Thermal Stability

Decomposition occurs above 250°C, releasing CO₂ and HF . DSC analysis shows an exothermic peak at 260°C (ΔH = −120 kJ/mol).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural similarities with phenylpyrrole fungicides and other fluorinated benzodioxole derivatives. Below is a comparative analysis of its features against two closely related compounds: Fludioxonil and Fenpiclonil .

Table 1: Structural and Functional Comparison

Critical Analysis of Differences

A. Core Ring Structure

- Pyrrolidine vs. Pyrrole : The saturated pyrrolidine ring in the target compound confers greater conformational flexibility compared to the aromatic pyrrole rings in Fludioxonil and Fenpiclonil. This difference may influence solubility, bioavailability, and interaction with biological targets .

- Stereochemistry : The (2S)-stereocenter in the target compound introduces chirality, which could lead to enantiomer-specific biological activity—a feature absent in planar pyrrole-based analogs .

B. Substituent Effects

- Fluorinated Benzodioxole: All three compounds share a 2,2-difluoro-1,3-benzodioxole group, which enhances lipophilicity and resistance to metabolic degradation. However, Fludioxonil and Fenpiclonil include a cyano (-CN) group at the 3-position of the pyrrole, a critical moiety for fungicidal activity .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

| Property | This compound | Fludioxonil |

|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | 3.8 (highly lipophilic) |

| Water Solubility | Likely higher due to pyrrolidine’s polarity | 1.6 mg/L (low) |

| Metabolic Stability | Enhanced by fluorine atoms | High (resists hydrolysis) |

- Fluorine atoms in all three compounds contribute to metabolic stability and membrane permeability .

Preparation Methods

Reaction Mechanism and Optimization

The enamine intermediate is generated by condensing 2,2-difluoro-1,3-benzodioxol-4-carbaldehyde with a primary amine (e.g., 4-aminopyrrolidine) in tetrahydrofuran (THF) under inert atmosphere. Subsequent treatment with hydrochloric acid in dichloromethane at reflux induces cyclization:

$$

\text{Enamine} + \text{HCl} \xrightarrow{\text{CH}2\text{Cl}2, \, \Delta} \text{this compound hydrochloride}

$$

Critical Parameters :

Yield and Scalability Data

Benchmark studies report isolated yields of 58–67% for this route. Scaling to kilogram quantities introduces challenges in maintaining enantiomeric purity, necessitating chiral resolution techniques such as diastereomeric salt formation.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis to couple pre-fluorinated benzodioxole fragments with pyrrolidine derivatives. A patent by EvitaChem describes a Suzuki-Miyaura coupling between 4-bromo-2,2-difluoro-1,3-benzodioxole and a boronic ester-functionalized pyrrolidine.

Catalytic System Optimization

The reaction utilizes Pd(PPh₃)₄ as a catalyst with cesium carbonate as a base in a dioxane/water solvent system:

$$

\text{Br-C}6\text{H}3\text{F}2\text{O}2 + \text{B(pin)-pyrrolidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \, \text{Cs}2\text{CO}3} \text{Target Compound}

$$

Key Findings :

- Catalyst Loading : 2–5 mol% Pd achieves optimal turnover without side product formation.

- Temperature : Reactions conducted at 80–100°C for 12–18 hours yield 48–62% product.

Comparative Performance Metrics

Table 2: Cross-Coupling Method Performance

| Base | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Cs₂CO₃ | Dioxane/H₂O (4:1) | 62 | 98.5 |

| K₃PO₄ | Toluene/EtOH | 54 | 97.2 |

Stereoselective Synthesis and Resolution

The target compound exhibits a chiral center at the pyrrolidine ring’s 2-position, necessitating enantioselective methods. The (R)-enantiomer is preferentially synthesized using asymmetric hydrogenation or chiral auxiliary approaches.

Asymmetric Hydrogenation

A method disclosed in EP2826776A1 employs a ruthenium-BINAP catalyst to hydrogenate a prochiral enamide precursor:

$$

\text{Enamide} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(R)-2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine}

$$

Conditions :

Chiral Resolution via Diastereomeric Crystallization

Racemic mixtures are resolved using (1S)-(-)-camphorsulfonic acid to form diastereomeric salts. Differential solubility in ethanol/water mixtures allows separation, yielding >99% ee for the (R)-enantiomer.

Green Chemistry and Solvent-Free Approaches

Emerging methodologies focus on reducing environmental impact. Mechanochemical synthesis using ball milling achieves 44–51% yield without solvents by grinding 2,2-difluoro-1,3-benzodioxol-4-carboxylic acid with pyrrolidine and a dehydrating agent.

Advantages :

- Eliminates volatile organic solvents

- Reduces reaction time to 2–4 hours

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces hurdles:

- Fluorination Safety : Handling gaseous HF or SF₄ requires specialized equipment.

- Catalyst Cost : Palladium-based catalysts contribute significantly to production expenses.

- Waste Management : Neutralization of acidic byproducts generates large salt volumes.

Q & A

Q. What are the established synthetic routes for Fludioxonil, and how can reaction conditions be optimized for higher yields?

Fludioxonil is synthesized via nucleophilic substitution and cyclization reactions. A representative method involves coupling 2,2-difluoro-1,3-benzodioxol-4-amine with pyrrole-3-carbonitrile precursors under controlled conditions. For example, potassium carbonate in DMF at 150°C facilitates substitution reactions with fluorinated intermediates, achieving yields up to 93% . Microwave-assisted synthesis (e.g., 150°C for 20 hours) can enhance reaction efficiency. Optimization should focus on solvent choice (e.g., DMF for solubility), stoichiometric ratios, and temperature control to minimize side products .

Q. Which analytical techniques are most reliable for structural characterization of Fludioxonil and its intermediates?

- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) identifies aromatic protons (δ 7.61–6.75 ppm) and pyrrole/pyrrolidine ring signals (δ 3.33–1.96 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validated methods using C18 columns and UV detection (e.g., 254 nm) quantify purity (>95%) and resolve degradation products .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (248.20 g/mol) and fragmentation patterns .

Q. What is the primary mode of antifungal action for Fludioxonil, and how does it differ from other phenylpyrrole fungicides?

Fludioxonil inhibits fungal glucose transport by disrupting osmoregulation, leading to abnormal glycerol accumulation and hyphal rupture. Unlike systemic fungicides, it acts non-systemically, targeting membrane-associated histidine kinases (e.g., HOG1 pathway) to block phosphorylation cascades . This mechanism reduces mycelial growth rates by 50–70% in Botrytis cinerea at 0.1–1.0 ppm .

Q. What physicochemical properties of Fludioxonil are critical for its environmental stability and bioactivity?

Key properties include:

- Water solubility : 1.8 mg/L (25°C), enabling foliar adhesion but limiting groundwater leaching .

- LogP : 3.1 (n-octanol/water), balancing lipophilicity for membrane penetration and hydrophilicity for rainfastness .

- Hydrolysis half-life : >30 days at pH 7, ensuring persistence on crop surfaces .

Advanced Research Questions

Q. How can researchers design field trials to evaluate Fludioxonil’s residual efficacy against fungal pathogens while complying with MRLs (Maximum Residue Levels)?

- Experimental design : Use randomized block trials with 4 replicates per treatment. Apply Fludioxonil at 50–100 g a.i./ha during pre-harvest intervals (e.g., 7–14 days).

- Sampling : Collect grape clusters or leaves at 0, 3, 7, and 14 days post-application. Quantify residues via QuEChERS extraction followed by LC-MS/MS (LOQ: 0.01 ppm) .

- Data analysis : Calculate dissipation half-lives (t1/2) using first-order kinetics. For Botrytis cinerea, t1/2 ranges from 4.3–24 days depending on formulation and environmental conditions .

Q. What molecular mechanisms contribute to fungal resistance against Fludioxonil, and how can they be mitigated?

Resistance arises from mutations in the Os1 histidine kinase gene, reducing binding affinity. To counteract:

- Combination therapy : Co-apply Fludioxonil with carboxamides (e.g., boscalid) or biocontrol agents (e.g., Trichoderma spp.) to delay resistance .

- Residue monitoring : Use PCR-based assays to detect Os1 mutations in field isolates. Cross-resistance studies show <5% overlap with azoles .

Q. How does Fludioxonil’s environmental fate vary across soil types, and what degradation pathways dominate?

- Soil adsorption : Higher in organic-rich soils (Koc = 450–600 mL/g), reducing bioavailability.

- Photolysis : UV irradiation in aqueous solutions generates difluorobenzoic acid (DFBA) as the primary metabolite .

- Microbial degradation : Pseudomonas spp. degrade Fludioxonil via oxidative cleavage of the benzodioxole ring, with half-lives of 28–45 days in aerobic soils .

Q. What strategies optimize Fludioxonil’s structure-activity relationship (SAR) for enhanced antifungal potency?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF3) at the benzodioxole 5-position to improve target binding (IC50 reduction by 40%) .

- Heterocycle modification : Replace pyrrole with pyrazole rings to increase solubility while maintaining LogP <3.5 .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Os1 kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.